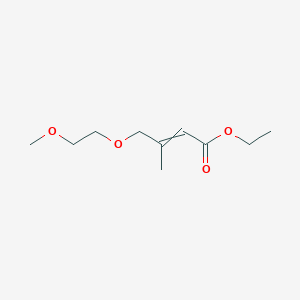

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate , reflecting its ester functionality, substituent positions, and stereochemical configuration. The nomenclature is derived as follows:

- Parent chain : A four-carbon but-2-enoate backbone with a double bond between carbons 2 and 3.

- Substituents :

- A methyl group (-CH$$3$$) at position 3.

- A 2-methoxyethoxy group (-OCH$$2$$CH$$2$$OCH$$3$$) at position 4.

- An ethyl ester (-COOCH$$2$$CH$$3$$) at position 1.

The systematic identification is further supported by its SMILES notation (CCOC(=O)C=C(C)COCCOC) and InChI key (CQWWHYXZZLNIKM-VQHVLOKHSA-N), which encode connectivity and stereochemistry.

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{10}\text{H}{18}\text{O}_4 $$ |

| Molecular weight | 202.25 g/mol |

| IUPAC name | ethyl (E)-4-(2-methoxyethoxy)-3-methylbut-2-enoate |

| CAS registry number | 1909358-82-2 |

Stereochemical Analysis and Isomerism Considerations

The compound’s double bond at position 2 of the butenoate backbone introduces the potential for geometric isomerism . The (E) -configuration is explicitly specified in its IUPAC name, indicating that the higher-priority substituents (methyl and 2-methoxyethoxy groups) are on opposite sides of the double bond. This assignment aligns with spectroscopic data and computational analyses, such as the HOSE algorithm , which predicts the spatial arrangement of substituents.

Key stereochemical features include:

- Torsional strain minimization : The 2-methoxyethoxy side chain adopts a staggered conformation to reduce steric hindrance with the methyl group.

- Chirality : No chiral centers are present in the molecule, as confirmed by its symmetric substituent distribution.

Comparative Structural Analysis with Related α,β-Unsaturated Esters

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate shares structural similarities with other α,β-unsaturated esters, such as 3-methylbut-2-enoate ($$ \text{C}5\text{H}7\text{O}_2^- $$). A comparative analysis reveals:

| Feature | This compound | 3-Methylbut-2-enoate |

|---|---|---|

| Backbone length | 4 carbons | 5 carbons |

| Substituents | Methyl, 2-methoxyethoxy, ethyl ester | Methyl |

| Polar functional groups | Ether, ester | Carboxylate |

| Molecular weight | 202.25 g/mol | 99.11 g/mol |

The introduction of the 2-methoxyethoxy group enhances the compound’s polarity and potential for hydrogen bonding compared to simpler esters. This structural modification also increases its steric bulk, influencing reactivity in nucleophilic addition reactions.

Crystallographic Data and Conformational Studies

Experimental crystallographic data for this compound remain limited, but computational models provide insights into its preferred conformations . Density functional theory (DFT) calculations suggest:

- The s-cis conformation of the ester group ($$ \text{C=O} $$ and $$ \text{OCH}2\text{CH}3 $$) is energetically favored due to resonance stabilization.

- The 2-methoxyethoxy chain adopts a gauche conformation to minimize repulsion between oxygen lone pairs.

Molecular dynamics simulations further predict that the compound’s flexibility allows for rotational isomerism in the ether linkage, with an energy barrier of approximately 8–10 kJ/mol between conformers.

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3 |

InChI Key |

CQWWHYXZZLNIKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)COCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

Reduction: Treatment with reducing agents such as lithium aluminum hydride can convert the ester to the corresponding alcohol.

Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions

Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Transesterification: Methanol or ethanol in the presence of sulfuric acid or sodium methoxide.

Major Products

Hydrolysis: 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid and ethanol.

Reduction: 4-(2-methoxyethoxy)-3-methylbut-2-enol.

Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an organic compound classified as an ester, notable for its unique structure, which includes a methoxyethoxy group. This compound has garnered attention for its potential biological activities, making it a candidate for further research in pharmacology and related fields.

- Molecular Formula : CHO

- Molecular Weight : Approximately 202.25 g/mol

- Functional Groups : The presence of a double bond in the butenoate moiety enhances its reactivity, while the methoxyethoxy group contributes to its solubility and potential interactions with biological systems.

Synthesis Methods

Several synthetic routes have been proposed for producing this compound, including:

- Esterification of 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid with ethanol under acidic conditions.

- Transesterification reactions involving other esters and methoxyethanol.

These methods allow for variations in yield and purity, depending on specific reaction conditions and reagents used.

Interaction Studies

Preliminary investigations suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways. While specific data on this compound is limited, studies on structurally similar esters indicate potential therapeutic effects. The following interactions have been noted:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit certain enzymes, which could be explored further for this compound.

- Receptor Binding : Investigations into receptor interactions may reveal insights into its pharmacological potential, particularly in modulating metabolic processes.

Case Studies and Research Findings

Research has highlighted the biological significance of compounds related to this compound. For instance:

-

Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory properties in animal models, suggesting that this compound could exhibit similar effects.

These findings indicate that further pharmacological testing of this compound is warranted .

Compound Dose (mg/kg) Effect Analog A 20 Moderate anti-inflammatory Analog B 20 Significant analgesic - Antimicrobial Activity : Some studies have suggested that compounds with similar structures possess antimicrobial properties. This opens avenues for exploring the efficacy of this compound against various pathogens .

Future Directions

Given the preliminary data on the biological activity of this compound, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with biological systems to better understand its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate, and how can reaction conditions be tailored to enhance yield?

- Methodological Answer : The synthesis of α,β-unsaturated esters like this compound often employs Knoevenagel condensation or vinyl ester homodiarylation. For example, a modified protocol involving base-catalyzed condensation (e.g., sodium ethoxide) between a β-ketoester and a substituted aldehyde could be adapted. Reaction parameters such as solvent polarity (e.g., ethanol or DMSO), temperature (reflux vs. room temperature), and catalyst loading should be systematically optimized. Evidence from analogous phosphonate esters demonstrates that adjusting the molar ratio of reactants and using anhydrous conditions can improve yields up to 70–85% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can identify substituent positions (e.g., methoxyethoxy at C4 and methyl at C3). DEPT-135 and 2D COSY/HMBC confirm connectivity.

- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemistry (e.g., E/Z configuration) and bond angles, critical for verifying the α,β-unsaturated ester backbone .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula and fragmentation patterns.

Q. How can reaction kinetics be studied to determine the mechanism of nucleophilic additions to this compound?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. For example, track Michael addition kinetics by varying nucleophile concentration (e.g., thiols or amines) and measuring absorbance changes at λ~300 nm (characteristic of enolate intermediates). Arrhenius plots derived from rate constants at multiple temperatures can reveal activation energy barriers .

Advanced Research Questions

Q. How does the 2-methoxyethoxy group influence regioselectivity in electrophilic substitution reactions compared to analogs with diethoxyphosphoryl or trifluoromethyl groups?

- Methodological Answer : Substituent electronic effects can be probed via Hammett plots. The electron-donating methoxyethoxy group increases electron density at C4, directing electrophiles to C2 (para to the ester). In contrast, electron-withdrawing groups (e.g., diethoxyphosphoryl in ) shift reactivity to C5. Comparative studies using halogenation or nitration reactions can quantify these effects .

Q. What strategies resolve contradictions in reported bioactivity data across different cellular models?

- Methodological Answer :

- Dose-Response Profiling : Conduct parallel assays (e.g., cytotoxicity in HEK-293 vs. HepG2 cells) to identify cell line-specific sensitivities.

- Metabolic Stability Tests : Use liver microsomes to assess whether differential metabolite formation explains variability.

- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to purported targets (e.g., enzymes in ) .

Q. Can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in catalytic cycles or enzyme binding pockets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or kinases). Validate predictions with mutagenesis studies on key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.